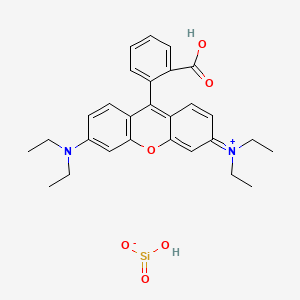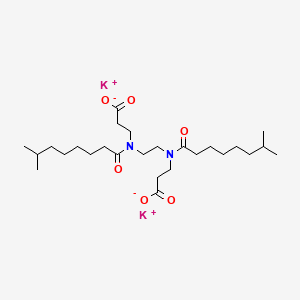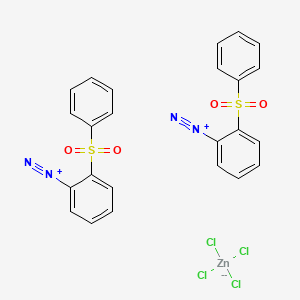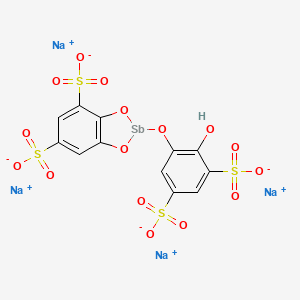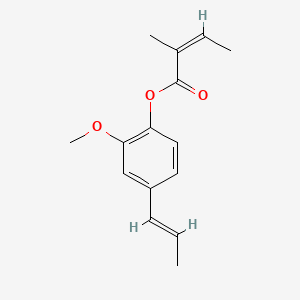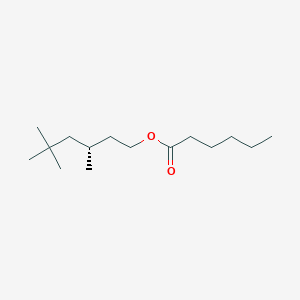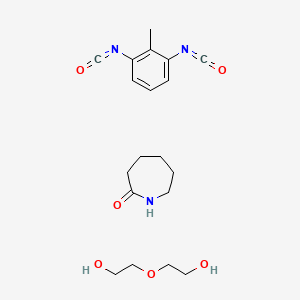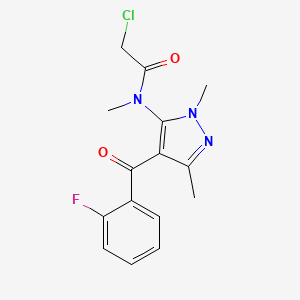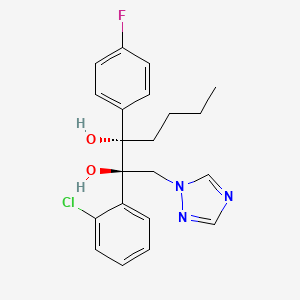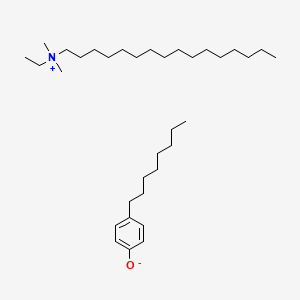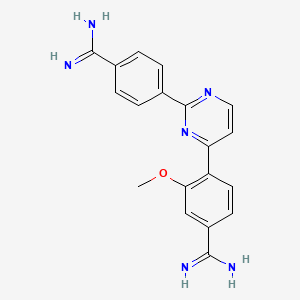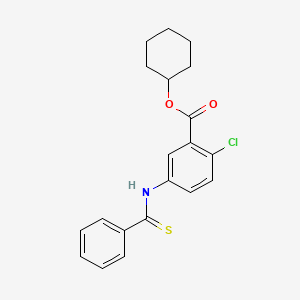
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate is a complex organophosphorus compound. It is characterized by the presence of bromine atoms, phosphinyl groups, and methacrylate moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride to form bis(2,3-dibromopropoxy)phosphinyl chloride. This intermediate is then reacted with 2-hydroxyethyl methacrylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phosphinyl derivatives, while substitution reactions can produce a variety of functionalized methacrylates .
Aplicaciones Científicas De Investigación
2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of flame-retardant polymers.
Materials Science: The compound is incorporated into materials to enhance their thermal stability and flame resistance.
Biology and Medicine: Research is ongoing to explore its potential as a biocompatible material for medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate involves its interaction with molecular targets through its bromine and phosphinyl groups. These interactions can lead to the formation of stable complexes, enhancing the material properties of the polymers and materials it is incorporated into .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Bis(2,3-dichloropropoxy)phosphinyl)oxy)ethyl methacrylate
- 2-((Bis(2,3-diiodopropoxy)phosphinyl)oxy)ethyl methacrylate
- 2-((Bis(2,3-difluoropropoxy)phosphinyl)oxy)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate is unique due to the presence of bromine atoms, which impart superior flame-retardant properties. This makes it particularly valuable in applications requiring high thermal stability and flame resistance .
Propiedades
Número CAS |
51512-51-7 |
|---|---|
Fórmula molecular |
C12H19Br4O6P |
Peso molecular |
609.86 g/mol |
Nombre IUPAC |
2-[bis(2,3-dibromopropoxy)phosphoryloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H19Br4O6P/c1-9(2)12(17)19-3-4-20-23(18,21-7-10(15)5-13)22-8-11(16)6-14/h10-11H,1,3-8H2,2H3 |
Clave InChI |
BSDALERRLFGFKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


